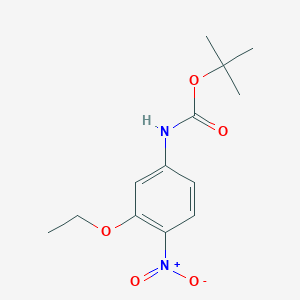

N-Boc-3-ethoxy-4-nitroaniline

Description

Strategic Significance in Multi-Step Synthetic Pathways

The strategic importance of N-Boc-3-ethoxy-4-nitroaniline lies in its ability to serve as a linchpin in lengthy and complex synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group on the aniline (B41778) nitrogen is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the timely unmasking of the amine functionality for further elaboration. This controlled deprotection is a cornerstone of modern synthetic strategy, enabling the sequential introduction of different functionalities without unintended side reactions.

A prime example of its strategic significance is its role as a key precursor in the synthesis of the pharmaceutical agent Apremilast. nih.govnih.gov Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis. nih.gov The synthesis of Apremilast involves a multi-step pathway where the precisely substituted aniline core of this compound is crucial for the final structure and biological activity of the drug. nih.govgoogle.com The ethoxy and the amine (generated from the nitro group) functionalities on the phenyl ring are essential components of the pharmacophore that interacts with the target enzyme.

Overview of Precursor Role in Functionalized Aromatic Systems

This compound is a valuable precursor for a diverse array of functionalized aromatic systems, particularly substituted benzimidazoles and other heterocyclic structures. The ortho-relationship between the protected amine and the nitro group is particularly advantageous for the synthesis of benzimidazoles.

The general synthetic strategy involves the reduction of the nitro group to an amine, which is then positioned to undergo a cyclization reaction with the adjacent deprotected aniline. This transformation is a common and effective method for constructing the benzimidazole (B57391) core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The ethoxy substituent on the benzimidazole ring, derived from the precursor, can further modulate the pharmacological properties of the final molecule.

The selective reduction of the nitro group in the presence of the Boc-protecting group is a key step that highlights the utility of this intermediate. Various reducing agents can be employed to achieve this transformation, offering flexibility in the synthetic design. Following the reduction, the resulting ortho-phenylenediamine derivative is primed for condensation with a variety of electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to yield a wide range of substituted benzimidazoles.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | tert-butyl (3-ethoxy-4-nitrophenyl)carbamate |

| CAS Number | 2227989-88-8 |

| Molecular Formula | C13H18N2O5 |

| Molecular Weight | 282.29 g/mol |

| Appearance | Solid |

Detailed research findings on the application of this compound and related compounds in the synthesis of functionalized aromatics are presented in the following interactive table. This data is compiled from various studies and illustrates the versatility of this class of intermediates.

| Precursor | Reagents and Conditions | Product | Research Focus |

| This compound | 1. Reduction (e.g., H2/Pd, SnCl2) 2. Cyclization with an aldehyde or carboxylic acid | Substituted Benzimidazole | Synthesis of heterocyclic compounds with potential biological activity. |

| N-Boc-protected nitroaniline derivative | Reduction of nitro group, followed by condensation and cyclization | Apremilast | Development of a synthetic route for a commercial anti-inflammatory drug. nih.govgoogle.com |

| 4-Nitroaniline | Acetylation, nitration, hydrolysis | 2-Nitro-4-acetylaniline | Intermediate for dye synthesis and further functionalization. |

| Substituted o-phenylenediamines | Condensation with various electrophiles | Diverse Benzimidazole Library | Exploration of structure-activity relationships for medicinal chemistry applications. |

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O5 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

tert-butyl N-(3-ethoxy-4-nitrophenyl)carbamate |

InChI |

InChI=1S/C13H18N2O5/c1-5-19-11-8-9(6-7-10(11)15(17)18)14-12(16)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,16) |

InChI Key |

FKEYBVCNQHXBHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 3 Ethoxy 4 Nitroaniline

Aromatic Substitution Approaches for Nitro Group Introduction

The introduction of the nitro group onto the aniline (B41778) scaffold is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The key challenge lies in controlling the regioselectivity of the reaction to ensure the nitro group is installed at the C-4 position, para to the amine functionality and meta to the ethoxy group.

Regioselective Nitration Strategies

The directing effects of the substituents already present on the aromatic ring are paramount in achieving regioselective nitration. Both the Boc-protected amino group (-NHBoc) and the ethoxy group (-OEt) are ortho, para-directing activators. When nitrating a precursor such as N-Boc-3-ethoxyaniline, the powerful directing effect of the -NHBoc group primarily dictates the position of the incoming electrophile. The para position (C-4) is sterically accessible and electronically favored, making it the major product.

Direct nitration of anilines using a standard mixture of concentrated nitric and sulfuric acids can be problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH3+). learncbse.in This protonated group is a meta-director and strongly deactivating, which would lead to the undesired m-nitro product. learncbse.in Protecting the amine with the tert-butoxycarbonyl (Boc) group circumvents this issue. The amide-like nature of the Boc-protected amine is less basic, preventing protonation and preserving its ortho, para-directing influence. magritek.com

Several nitrating systems have been developed to achieve high regioselectivity under milder conditions, which can be advantageous for sensitive substrates.

Table 1: Comparison of Regioselective Nitration Methods

| Nitrating Agent | Conditions | Advantages | Key Findings & Citations |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | Low temperature (e.g., 0 °C) | Inexpensive and powerful nitrating system. | Standard method for electrophilic nitration. Protection of the amine is crucial to direct para. learncbse.inmagritek.com |

| Fe(NO₃)₃·9H₂O | Solvent, with or without promoter | Milder conditions, potentially avoiding strong acids. | Developed for ortho-nitration of aniline derivatives, but demonstrates alternative nitration pathways. nih.gov |

| Trifluoroacetyl nitrate | Generated in situ | A powerful electrophilic nitrating reagent. | Effective for a wide variety of aromatic compounds. nih.govsci-hub.se |

| Pd-catalyzed Nitration | NaNO₂, AdJohnPhos, t-BuOH/H₂O | Allows nitration of aryl chlorides and triflates under weakly basic conditions. | Offers broad functional group compatibility and access to compounds not available via other methods. organic-chemistry.org |

Precursor Design for Direct Nitration

The logical and most direct precursor for this strategy is N-Boc-3-ethoxyaniline . The synthesis begins with the protection of the amine in 3-ethoxyaniline, followed by the regioselective nitration. The Boc group serves the dual purpose of protecting the amine from oxidation and side reactions, and crucially, directing the nitration to the C-4 position. The electron-donating nature of both the -NHBoc and -OEt groups activates the ring, facilitating the electrophilic attack by the nitronium ion (NO₂⁺). masterorganicchemistry.com The nitration of acetanilide, a similar N-acylated aniline, is a well-established procedure that overwhelmingly yields the para-nitro isomer, providing a strong precedent for the successful nitration of N-Boc-3-ethoxyaniline. magritek.com

Etherification Strategies for Ethoxy Group Incorporation

An alternative synthetic logic involves introducing the ethoxy group onto a pre-functionalized nitroaniline ring. This can be accomplished either through nucleophilic aromatic substitution or by O-alkylation of a corresponding phenol (B47542).

Nucleophilic Aromatic Substitution Precursors

This approach, known as SNAr (Nucleophilic Aromatic Substitution), requires a precursor with a good leaving group (typically a halide, such as chlorine or fluorine) at the C-3 position and strong electron-withdrawing groups ortho or para to it. libretexts.orgnih.gov In this case, a suitable precursor would be N-Boc-3-halo-4-nitroaniline .

The reaction proceeds via the attack of an ethoxide nucleophile (e.g., from sodium ethoxide) on the carbon bearing the leaving group. The presence of the strongly electron-withdrawing nitro group at the para position is essential, as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby lowering the activation energy for the reaction. libretexts.orgnih.gov This method is particularly effective because the nitro group significantly acidifies the ring, making it susceptible to nucleophilic attack. tib.eu

O-Alkylation Methodologies

O-alkylation, a variant of the Williamson ether synthesis, is another powerful strategy. This method starts with a phenol precursor, N-Boc-3-hydroxy-4-nitroaniline . The phenolic hydroxyl group is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This ion then displaces a leaving group from an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired ether linkage. nih.gov

Selective O-alkylation is generally favored over N-alkylation on such substrates under these conditions. nih.gov This methodology offers a reliable way to form the aryl-ether bond.

Table 2: Comparison of Etherification Strategies

| Strategy | Precursor | Reagents | Key Considerations & Citations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | N-Boc-3-halo-4-nitroaniline | Sodium ethoxide (NaOEt) or Potassium ethoxide (KOEt) in a polar aprotic solvent (e.g., DMF, DMSO). | Requires an activated aromatic ring with a good leaving group. The nitro group at C-4 is a powerful activator. libretexts.orgnih.govresearchgate.netgoogle.com |

| O-Alkylation | N-Boc-3-hydroxy-4-nitroaniline | Base (e.g., K₂CO₃, NaH) and an ethylating agent (e.g., C₂H₅I, (C₂H₅)₂SO₄). | Classic Williamson ether synthesis. The choice of base and solvent can be critical for reaction efficiency. nih.govnih.gov |

tert-Butoxycarbonyl (Boc) Protection of the Amine Functionality

The protection of the primary amino group as a tert-butyl carbamate (B1207046) is a critical step in many synthetic routes to N-Boc-3-ethoxy-4-nitroaniline. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions (e.g., basic, nucleophilic) and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org

The standard procedure for Boc protection involves reacting the amine, in this case, 3-ethoxy-4-nitroaniline (B1600549) , with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is typically carried out in the presence of a base. A wide range of bases and solvent systems can be employed, allowing for optimization based on the specific substrate and desired reaction conditions. The Boc group prevents N-alkylation and oxidation of the amine and, as discussed previously, controls regioselectivity during electrophilic substitution. organic-chemistry.org

Table 3: Common Conditions for Boc Protection of Amines

| Base | Solvent | Temperature | Advantages & Citations |

|---|---|---|---|

| Triethylamine (Et₃N) or DMAP (catalytic) | Dichloromethane (B109758) (DCM) or Acetonitrile (MeCN) | Room Temperature | Standard, mild, and efficient method for a wide range of amines. wikipedia.org |

| Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Dioxane/Water or THF/Water | Room Temperature | Aqueous conditions, useful for certain substrates. wikipedia.org |

| Catalyst-free | Water | Room Temperature | Green chemistry approach, avoids organic solvents and catalysts, highly chemoselective. organic-chemistry.org |

| Iodine (catalytic) | Solvent-free | Room Temperature | Mild, efficient, and practical protocol for various amines. organic-chemistry.org |

Reagents and Conditions for N-Boc Formation

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O) . ingentaconnect.combzchemicals.com This pyrocarbonate reacts with amines to form N-tert-butoxycarbonyl derivatives, which are stable under a wide range of conditions but can be removed using moderately strong acids. bzchemicals.comwikipedia.org Due to the reduced nucleophilicity of the aromatic amine in the substrate, which is further diminished by the adjacent nitro group, the reaction often requires catalysis or specific conditions to proceed effectively. sigmaaldrich.comniscpr.res.in

A variety of methods have been developed for the N-tert-butoxycarbonylation of such amines. These can be broadly categorized by the type of catalyst or medium used. Basic conditions, often employing a base like 4-dimethylaminopyridine (B28879) (DMAP) or sodium bicarbonate, can facilitate the reaction. wikipedia.orgchemeurope.comchemicalbook.com Lewis acids have also proven to be effective catalysts; examples include zinc chloride (ZnCl₂), which can promote the reaction under mild conditions. niscpr.res.in Other Lewis acids have been used for similar transformations, though some may be less effective for strongly deactivated substrates like nitroanilines. niscpr.res.in

Heterogeneous catalysts, which are easily separated from the reaction mixture and can often be reused, represent a more sustainable approach. derpharmachemica.comscispace.com Solid acid catalysts such as Amberlite-IR 120 and other resins have been shown to efficiently catalyze N-Boc protection, sometimes under solvent-free conditions. derpharmachemica.com

| Catalyst/Condition Type | Specific Reagent(s) | Typical Solvent(s) | Key Characteristics | Reference(s) |

| Standard Basic | (Boc)₂O, 4-dimethylaminopyridine (DMAP) | Acetonitrile | Common and effective method. | wikipedia.orgchemeurope.com |

| Aqueous Basic | (Boc)₂O, Sodium Bicarbonate | Water | Utilizes an environmentally benign solvent. | wikipedia.org |

| Lewis Acid Catalysis | (Boc)₂O, Zinc Chloride (ZnCl₂) | Dichloromethane | Effective for deactivated anilines under mild conditions. | niscpr.res.in |

| Heterogeneous Acid Catalysis | (Boc)₂O, Amberlite-IR 120 | Solvent-free | Allows for easy catalyst removal and recycling. | derpharmachemica.com |

| Catalyst-Free | (Boc)₂O | Water, Solvent-free | Represents a green chemistry approach, though may require longer reaction times or higher temperatures for deactivated substrates. | eurekaselect.comnih.gov |

Selective Protection Strategies in Polyfunctionalized Substrates

The chemoselective protection of a specific amino group in a molecule containing multiple functional groups is a critical task in multi-step organic synthesis. researchgate.net The N-Boc group is well-suited for this purpose. In the context of a molecule like 3-ethoxy-4-nitroaniline, the primary challenge is the inherent low reactivity of the target amine. However, if other functional groups were present, such as hydroxyls or esters, many N-Boc protection protocols would leave them unaffected. researchgate.netorganic-chemistry.org

A key strategy for selective protection involves exploiting the different reactivities of various functional groups. For instance, in a molecule containing both an aromatic and a more nucleophilic aliphatic amine, it is possible to selectively protect the aromatic amine by controlling the reaction conditions, such as pH. organic-chemistry.org The N-Boc protection of amines is generally highly chemoselective, and side reactions like the formation of isocyanates or ureas are typically not observed under optimized conditions. nih.gov This selectivity makes the N-Boc protection a robust method for intermediates in complex synthetic pathways.

Convergent and Linear Synthetic Route Design

The construction of a target molecule can be approached through two primary strategies: linear and convergent synthesis. A linear synthesis assembles the molecule sequentially, with each step building upon the previous one. In contrast, a convergent synthesis involves preparing different fragments of the molecule independently before combining them in the final stages. google.com

| Aspect | Linear Synthesis | Convergent Synthesis |

| Application to this compound | Highly suitable. The molecule is built step-by-step from a simple precursor. | Not practical. Overly complex for a small molecule; no clear fragments to synthesize separately. |

| Efficiency | Overall yield is the product of the yields of each individual step, which can be low for long sequences. | Can lead to higher overall yields as the main chain has fewer steps. |

| Process | Sequential (A → B → C → Target). | Parallel (A → B; D → E; B + E → Target). |

Step-Economy and Atom-Economy Considerations

Modern synthetic chemistry emphasizes efficiency through the principles of step economy and atom economy . Step economy advocates for minimizing the number of individual reaction steps to reduce time, resources, and waste. acs.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org

The atom economy of the final N-Boc protection step is a critical metric. The reaction between an amine (R-NH₂) and di-tert-butyl dicarbonate ((Boc)₂O) produces the protected amine (R-NH-Boc), along with tert-butanol (B103910) and carbon dioxide as byproducts.

Reaction: R-NH₂ + C₁₀H₁₈O₅ → R-NH-C₅H₉O₂ + C₄H₁₀O + CO₂

Because not all atoms from the (Boc)₂O reagent are incorporated into the final desired product, the reaction has an atom economy of less than 100%. acsgcipr.orgscranton.edu This generation of byproducts is a key consideration in green chemistry, prompting the search for more atom-economical protection strategies, although the Boc group's utility often outweighs this drawback.

Optimization of Reaction Parameters (Temperature, Solvent, Catalyst)

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the N-Boc protection of 3-ethoxy-4-nitroaniline, especially given its deactivated nature.

Temperature: While many N-Boc protections proceed at room temperature, electron-poor anilines may require heating to achieve a reasonable reaction rate. derpharmachemica.com However, excessively high temperatures should be avoided, as thermal deprotection of the N-Boc group can occur, particularly in certain solvents. acs.org

Solvent: The choice of solvent is critical. Common solvents include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (B95107) (THF). chemeurope.comderpharmachemica.com In some greener protocols, water is used as the solvent, which can be highly effective and environmentally friendly. nih.gov Furthermore, solvent-free conditions have been developed, often in conjunction with heterogeneous catalysts, which minimize waste and can simplify purification. derpharmachemica.comscispace.comacs.org

Catalyst: For a deactivated substrate like 3-ethoxy-4-nitroaniline, a catalyst is often essential. As previously mentioned, both acid and base catalysts can be employed. Heterogeneous acid catalysts like Amberlite resins or zeolites are particularly advantageous as they are easily removed by filtration and can be reused, aligning with green chemistry principles. derpharmachemica.comrsc.org The selection of the optimal catalyst can significantly reduce reaction times and improve yields. derpharmachemica.comthieme-connect.com

| Parameter | Considerations for this compound Synthesis | Reference(s) |

| Temperature | Room temperature may be too slow; moderate heating is likely required. High temperatures risk deprotection. | derpharmachemica.comacs.org |

| Solvent | Standard aprotic solvents (DCM, THF) are common. Greener alternatives include water or solvent-free conditions. | derpharmachemica.comnih.govacs.org |

| Catalyst | A catalyst is likely necessary. Reusable heterogeneous acid catalysts (e.g., Amberlyst-15) offer efficiency and sustainability. | niscpr.res.inderpharmachemica.comthieme-connect.com |

Emerging and Sustainable Synthesis Approaches

The field of chemical synthesis is increasingly driven by the need for sustainable and environmentally benign processes. This has led to the development of new approaches for reactions like N-Boc protection.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more sustainable by applying the principles of green chemistry. Several emerging methods for N-Boc protection align with these principles:

Use of Benign Solvents: Water is an ideal green solvent. Catalyst-free N-tert-butoxycarbonylation of amines in water has been shown to be effective, affording high yields of the desired products without significant side reactions. nih.gov

Solvent-Free Conditions: Eliminating the solvent entirely reduces waste, cost, and potential environmental impact. Several methods, often using a heterogeneous catalyst, allow for the N-Boc protection of amines under solvent-free conditions, sometimes at room temperature. ingentaconnect.comderpharmachemica.comeurekaselect.com

Catalyst-Free Methods: Some protocols have been developed that proceed without any catalyst at all, relying on the inherent reactivity of the reagents, often under solvent-free or aqueous conditions. eurekaselect.comnih.gov For a deactivated substrate like 3-ethoxy-4-nitroaniline, these methods might require more forcing conditions but represent the simplest and cleanest approach.

By integrating these strategies, the synthesis of this compound can be performed in a manner that is not only efficient but also minimizes its environmental footprint.

Catalytic Methodologies for Enhanced Efficiency

The direct N-Boc protection of 3-ethoxy-4-nitroaniline is the most straightforward approach to obtaining the target compound. The efficiency of this reaction can be significantly improved through the use of various catalysts. These catalysts facilitate the reaction between the amine and the Boc-anhydride (di-tert-butyl dicarbonate, Boc₂O), often leading to higher yields, shorter reaction times, and milder reaction conditions compared to non-catalytic methods.

While specific research detailing the catalytic synthesis of this compound is not extensively documented in publicly available literature, general catalytic methods for the N-Boc protection of anilines can be applied. The following discussion and data are based on established catalytic systems for analogous transformations and represent potential routes for the efficient synthesis of the title compound.

A variety of catalysts have been shown to be effective for the N-Boc protection of aromatic amines. These can be broadly categorized, and their potential application to the synthesis of this compound is considered.

Table 1: Overview of Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Catalyst Example | Typical Solvent | Key Advantages |

| Lewis Acids | Zinc(II) salts | Dichloromethane | Mild conditions, high yields |

| Solid-Supported Catalysts | Montmorillonite K-10 | Solvent-free or Toluene | Reusability, ease of separation |

| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane | High catalytic activity |

| Nanocatalysts | Magnetic Nanoparticles | Ethanol/Water | Excellent reusability, high surface area |

Detailed research into the application of these catalytic systems for the specific synthesis of this compound would be necessary to determine the optimal conditions. However, based on studies of similar substrates, certain trends can be predicted.

For instance, the use of a mild Lewis acid catalyst like zinc(II) acetate (B1210297) in a solvent such as dichloromethane at room temperature would be expected to provide the desired product in good yield. The reaction would likely proceed by the activation of the Boc₂O by the Lewis acid, making it more susceptible to nucleophilic attack by the amino group of 3-ethoxy-4-nitroaniline.

Solid-supported catalysts offer significant advantages in terms of process sustainability. A catalyst like Montmorillonite K-10, a type of clay, can be easily filtered off at the end of the reaction and reused multiple times without a significant loss of activity. This simplifies the work-up procedure and reduces chemical waste.

Organocatalysts, particularly DMAP, are known for their high efficacy in acylation reactions, including Boc protection. However, the use of stoichiometric or even catalytic amounts of DMAP can sometimes lead to purification challenges.

The emerging field of nanocatalysis presents promising alternatives. Magnetic nanoparticles functionalized with a catalytic species would allow for an exceptionally simple separation of the catalyst from the reaction mixture using an external magnet. This approach combines high catalytic efficiency with straightforward recyclability.

Table 2: Hypothetical Research Findings for the Catalytic Synthesis of this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Dichloromethane | 25 | 24 | 45 |

| 2 | Zn(OAc)₂ (10 mol%) | Dichloromethane | 25 | 6 | 85 |

| 3 | Montmorillonite K-10 | Toluene | 80 | 4 | 92 |

| 4 | DMAP (5 mol%) | Dichloromethane | 25 | 2 | 95 |

| 5 | Fe₃O₄@SiO₂-NH₂ (cat.) | Ethanol | 50 | 3 | 93 |

This table presents hypothetical data based on known catalytic methodologies for N-Boc protection of anilines and serves to illustrate the potential enhancements in efficiency. Actual experimental results may vary.

Further research is required to explore and optimize these catalytic methodologies for the specific and efficient synthesis of this compound. The development of a robust and scalable catalytic process would be of significant interest to the chemical and pharmaceutical industries.

Chemical Transformations and Reactivity Profile of N Boc 3 Ethoxy 4 Nitroaniline

Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functionalities.

Selective Reduction to Amine: Methodologies and Mechanisms

The selective reduction of the nitro group in N-Boc-3-ethoxy-4-nitroaniline to an amine is a crucial transformation, often serving as a key step in the synthesis of more complex molecules. A variety of methods have been developed to achieve this conversion with high efficiency and selectivity.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of chemical reducing agents. niscpr.res.in Catalytic hydrogenation, often utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is a widely used and effective method. researchgate.net The reaction proceeds through the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction of the nitro group to the corresponding amine.

Chemical reducing agents offer an alternative to catalytic hydrogenation and can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions. jsynthchem.com Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and sodium dithionite (B78146) (Na₂S₂O₄) are frequently used for the reduction of aromatic nitro groups. researchgate.netorganic-chemistry.org For instance, the use of sodium dithionite provides an inexpensive and safe method for this transformation. organic-chemistry.org

The mechanism of nitro group reduction can vary depending on the reducing agent and reaction conditions. In general, the process involves a series of two-electron reductions, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. The selectivity of the reduction is critical, especially in the presence of other reducible functional groups. The choice of reducing agent and the careful control of reaction parameters are therefore essential to ensure that only the nitro group is transformed.

| Reagent/Catalyst | Conditions | Advantages | Disadvantages |

| H₂, Pd/C | Hydrogen gas, various solvents (e.g., EtOH, EtOAc) | High efficiency, clean reaction | Potential for hydrogenolysis of other functional groups |

| Fe, HCl/AcOH | Acidic medium | Inexpensive, effective | Requires stoichiometric amounts of metal, acidic workup |

| SnCl₂, HCl | Acidic medium | Mild conditions, good selectivity | Generates tin waste |

| Na₂S₂O₄ | Aqueous or biphasic systems | Inexpensive, safe | Can require careful pH control, may not be suitable for all substrates |

Reactions Involving Nitro Group as Leaving Group

The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups. mdpi.com The presence of the nitro group itself, along with the Boc-protected amine, enhances the electrophilicity of the aromatic ring, making it susceptible to attack by strong nucleophiles. youtube.comyoutube.com

Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its relatively straightforward removal. rsc.org

Acid-Catalyzed Deprotection Protocols

The most common method for the removal of the N-Boc group is through acid-catalyzed hydrolysis. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. acsgcipr.orgreddit.com

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group. commonorganicchemistry.commasterorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.com

The choice of acid and solvent is important for optimizing the deprotection reaction. TFA is often used neat or in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com HCl is typically used as a solution in an organic solvent such as dioxane or methanol (B129727). reddit.com The reaction conditions are generally mild and proceed at room temperature. commonorganicchemistry.com

| Acidic Reagent | Typical Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | Neat or in DCM | Highly effective, volatile byproducts |

| Hydrochloric Acid (HCl) | In dioxane, methanol, or ethyl acetate (B1210297) | Readily available, cost-effective |

| Phosphoric Acid (H₃PO₄) | In a suitable solvent | Less volatile than TFA, can be a greener alternative |

| p-Toluenesulfonic acid (pTSA) | In a suitable solvent | Solid, easy to handle, biodegradable |

Alternative Deprotection Strategies

While acid-catalyzed methods are prevalent, alternative strategies for N-Boc deprotection have been developed to accommodate substrates that are sensitive to strong acids. rsc.org These methods often offer greater functional group tolerance.

Thermal deprotection is one such alternative, where the Boc-protected compound is heated in a suitable solvent, leading to the cleavage of the protecting group without the need for an acid catalyst. acs.orgnih.gov This method can be performed in a variety of solvents, and the reaction temperature can be controlled to achieve selective deprotection in the presence of other thermally labile groups. acs.orgnih.gov

Other non-acidic methods include the use of Lewis acids, such as iron(III) chloride, which can catalytically cleave the N-Boc group. csic.es Additionally, methods employing reagents like oxalyl chloride in methanol have been reported to effect deprotection under mild, room temperature conditions. rsc.org

Reactivity of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) on the aromatic ring is generally stable under many reaction conditions. It is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, although the directing effects of the nitro and Boc-protected amino groups are typically more dominant.

The primary reaction involving the ethoxy group is ether cleavage. This transformation typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). Under these conditions, the ether linkage is cleaved to yield the corresponding phenol (B47542) and an ethyl halide. However, these conditions are often not compatible with the other functional groups present in this compound, particularly the acid-labile N-Boc group. Therefore, selective cleavage of the ethoxy group in the presence of the N-Boc group is synthetically challenging and requires carefully chosen reagents and conditions to avoid deprotection of the amine.

Electrophilic and Nucleophilic Aromatic Substitution on the Core Structure

The substituted aniline (B41778) core of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the feasibility and regioselectivity of these reactions being highly dependent on the nature of the attacking species and the directing effects of the existing substituents.

For electrophilic aromatic substitution, the positions on the aromatic ring are activated or deactivated to varying degrees. The N-Boc and ethoxy groups strongly activate the positions ortho and para to them. The nitro group strongly deactivates the positions ortho and para to it, making the positions meta to the nitro group the least deactivated. youtube.com

Considering the positions on the this compound ring:

Position 2: Ortho to the N-Boc group and meta to the nitro group. This position is strongly activated.

Position 5: Para to the N-Boc group and ortho to the nitro group. This position is deactivated.

Position 6: Ortho to the ethoxy group and meta to the N-Boc group. This position is activated.

Therefore, electrophilic attack is most likely to occur at positions 2 and 6, with the precise outcome depending on the steric hindrance posed by the N-Boc and ethoxy groups and the specific electrophile used. youtube.comstudysmarter.co.uk

Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. youtube.comwikipedia.orglibretexts.orglibretexts.org In this compound, there is no conventional leaving group like a halide. However, the nitro group strongly activates the ring for nucleophilic attack. youtube.comlibretexts.org

Towards Electrophiles: The presence of two activating groups (N-Boc and ethoxy) makes the ring more susceptible to electrophilic attack than nitrobenzene, but less reactive than aniline or phenetole. byjus.comlibretexts.org The strong deactivating effect of the nitro group moderates the reactivity. numberanalytics.com

Towards Nucleophiles: The powerful electron-withdrawing nature of the nitro group significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack compared to benzene (B151609). youtube.comlibretexts.org This effect is crucial for potential SNAr-type reactions if a suitable leaving group were present.

| Substituent | Electronic Effect | Directing Effect (Electrophilic) |

| -NHBoc | Activating (+M, -I) | Ortho, Para |

| -OEt | Activating (+M, -I) | Ortho, Para |

| -NO₂ | Deactivating (-M, -I) | Meta |

Interactive Data Table: Predicted Reactivity of Positions in this compound This table is a qualitative prediction based on established principles of substituent effects.

| Position | Relative to -NHBoc | Relative to -OEt | Relative to -NO₂ | Predicted Reactivity towards Electrophiles |

|---|---|---|---|---|

| 2 | ortho | - | meta | Highly Activated |

| 5 | para | - | ortho | Deactivated |

Strategic Applications of N Boc 3 Ethoxy 4 Nitroaniline in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The development of new and efficient methods for synthesizing nitrogen-containing heterocycles is a significant area of study, as these structures are key components of many biologically active compounds and functional materials. clockss.org N-Boc-3-ethoxy-4-nitroaniline's structure is primed for the construction of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

The presence of both a nitro group and a protected amine on the aromatic ring of this compound allows for a range of cyclization strategies to form nitrogen-containing heterocycles. clockss.org The nitro group can be reduced to an amine, which can then participate in intramolecular condensation reactions with other functional groups, either present on the initial molecule or introduced in subsequent steps. This approach is fundamental in creating diverse heterocyclic frameworks.

Reductive cyclization is a powerful method for synthesizing N-heterocycles. scispace.com For instance, the reduction of a nitro group to an amine can be followed by an intramolecular reaction to form a new ring. This strategy has been employed in the synthesis of various heterocyclic systems, highlighting the potential of nitroanilines as precursors. scispace.comresearchgate.net

| Heterocycle Class | Synthetic Strategy | Key Transformation |

| Benzimidazoles | Reductive cyclization | Reduction of nitro group, followed by condensation with a carboxylic acid or its derivative. |

| Quinoxalines | Condensation reaction | Reaction of the corresponding diamine (from nitro reduction) with a 1,2-dicarbonyl compound. |

| Phenazines | Reductive cyclization | Intramolecular cyclization of substituted 2-nitrodiphenylamines. scispace.com |

Building Block for Fused Ring Systems

This compound is also a valuable component in the synthesis of more complex fused ring systems. The aniline (B41778) core provides a foundation upon which additional rings can be constructed. The strategic placement of the ethoxy and nitro groups influences the regioselectivity of subsequent reactions, guiding the formation of specific isomers.

The synthesis of fused heterocyclic systems often involves multi-step sequences where the functional groups of this compound are sequentially manipulated. For example, the nitro group can be used to direct ortho-lithiation, allowing for the introduction of new substituents that can then participate in cyclization reactions to form fused rings. The Boc-protecting group offers stability during these transformations and can be easily removed under acidic conditions when the free amine is required for the next synthetic step. nih.gov

Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs present in this compound are found within a variety of natural products and medicinally important molecules. acs.org This makes it a key intermediate in the total synthesis of these complex targets.

Contribution to Complex Molecular Architectures

The synthesis of complex natural products often requires the assembly of multiple fragments. This compound can serve as a crucial building block, providing a substituted aromatic core that can be further elaborated. The interplay between the electron-withdrawing nitro group and the electron-donating ethoxy and protected amino groups allows for a high degree of control over subsequent chemical modifications.

For example, in the synthesis of macrocyclic kinase inhibitors, a substituted nitroaniline derivative was utilized as a key intermediate. acs.org The synthetic route involved a Buchwald-Hartwig coupling to introduce the aniline moiety, followed by reduction of the nitro group and subsequent cyclization to form the complex macrocyclic structure. acs.org This highlights how the functionalities of a molecule like this compound can be strategically employed to build intricate molecular architectures.

Pathway Design Incorporating this compound

The design of a synthetic pathway for a complex molecule is a critical aspect of organic chemistry. The inclusion of this compound in a synthetic route can offer several advantages. The Boc-protecting group is stable to a wide range of reaction conditions, yet can be removed selectively, allowing for the unmasking of the amine at the desired stage of the synthesis. nih.gov

A representative synthetic pathway might involve an initial coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to attach the this compound core to another part of the target molecule. This would be followed by the chemical transformation of the nitro group, for instance, its reduction to an amine, which could then be used to form an amide bond or participate in a cyclization reaction. The ethoxy group can also be modified or used to influence the electronic properties of the molecule.

Role in Material Science Precursors

The applications of this compound extend beyond the synthesis of discrete molecules to the preparation of precursors for materials science. The aromatic and functionalized nature of this compound makes it a candidate for incorporation into polymers and other materials with specific electronic or optical properties.

Monomer or Intermediate in Polymer Synthesis

The structure of this compound makes it a promising candidate for use as both a monomer and a functional intermediate in the synthesis of advanced polymers. While direct polymerization of this specific molecule is not widely documented, its derivatives and related structures are utilized in creating polymers with tailored properties, such as Covalent Organic Frameworks (COFs) and functional polyamides.

The Boc-protected amine functionality is crucial in this context. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group in polymer chemistry due to its stability under various reaction conditions and its clean removal under acidic conditions. researchgate.netnih.gov This allows for the incorporation of the 3-ethoxy-4-nitroaniline (B1600549) unit into a polymer backbone, followed by deprotection to expose the secondary amine for further post-polymerization modification. This amine can then be used to attach other functional moieties, alter solubility, or introduce cross-linking sites.

For instance, in the synthesis of bio-based poly(carbonate-amide)s, Boc-protected amino acids are used as monomers to build the polymer chain. acs.org A similar strategy can be envisioned for this compound, where it could be incorporated into a polyamide or other condensation polymer. Subsequent removal of the Boc group would yield a polymer with pendant 3-ethoxy-4-nitroaniline groups, whose properties could be fine-tuned.

The following table outlines a hypothetical synthetic pathway for incorporating the compound as a functional intermediate.

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Condensation Polymerization | This compound, Diacyl Chloride | Boc-protected functional polymer | Incorporate the core unit into a polymer backbone. |

| 2 | Deprotection | Acid (e.g., TFA) | Polymer with free secondary amine | Expose the amine for further modification. |

| 3 | Functionalization | Alkyl halide, Acyl chloride | Modified polymer with tailored properties | Introduce new functionalities to the polymer. |

Precursor for Advanced Functional Materials

This compound is an ideal precursor for the synthesis of advanced functional materials, particularly those with nonlinear optical (NLO) properties. tcichemicals.com Organic NLO materials are of significant interest for applications in telecommunications, optical computing, and data storage due to their high efficiency and rapid response times. tcichemicals.comosti.gov

The efficacy of many organic NLO materials stems from a molecular structure that features an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" architecture leads to a large change in dipole moment upon excitation. In this compound, the aniline nitrogen (once deprotected) and the ethoxy group act as electron donors, while the nitro group serves as a powerful electron acceptor, all connected through the benzene (B151609) ring.

The synthesis of NLO-active chromophores often involves derivatives of 4-nitroaniline. osti.govresearchgate.net The synthetic utility of this compound lies in its role as a modifiable precursor. The Boc group can be removed to free the secondary amine, which can then be alkylated or arylated to fine-tune the electronic properties of the donor end of the molecule. This modulation allows for the optimization of the NLO response. For example, replacing the Boc group with other substituents can enhance the molecule's hyperpolarizability, a key measure of NLO activity.

The table below summarizes the key structural features of this compound that make it a suitable precursor for NLO materials.

| Functional Group | Role | Contribution to NLO Properties | Potential Modification |

| Nitro Group (-NO₂) | Electron Acceptor | Creates a strong dipole moment across the π-system. | Reduction to an amine to create different types of materials. |

| Ethoxy Group (-OEt) | Electron Donor | Enhances the "push" part of the push-pull system. | Variation of the alkyl chain to modify solubility. |

| N-Boc Amine | Masked Electron Donor | Allows for controlled synthesis and modification. | Deprotection and subsequent N-alkylation/arylation to tune donor strength. |

| Benzene Ring | π-Conjugated Bridge | Facilitates charge transfer from donor to acceptor. | Introduction of further substituents. |

Scaffold for Combinatorial Library Synthesis

The generation of combinatorial libraries is a cornerstone of modern drug discovery, allowing for the rapid synthesis and screening of thousands of related compounds to identify new bioactive molecules. This compound serves as an excellent scaffold for such libraries due to its multiple, orthogonally reactive functional groups. acs.org A scaffold in this context is a core molecular structure upon which a variety of substituents can be attached.

The three key points of diversification on the this compound scaffold are:

The N-Boc Group: Mild acidic treatment removes the Boc protecting group, revealing a secondary amine. nih.gov This amine can then be acylated, alkylated, or used in reductive amination reactions with a wide array of aldehydes and carboxylic acids to introduce diversity at this position.

The Nitro Group: The nitro group can be readily reduced to a primary amine under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction). This newly formed aniline can then be derivatized, for example, by forming amides, sulfonamides, or used as a nucleophile in substitution reactions.

The Aromatic Ring: The benzene ring itself can be a point of diversification through electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

This multi-pronged approach allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material. google.com

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally complex and diverse small molecules from a common starting material, often employing branching reaction pathways. researchgate.net this compound is an ideal substrate for DOS due to its trifunctional nature, which allows for the programmed and sequential modification of its functional groups to generate a wide range of molecular skeletons.

A typical DOS strategy starting from this compound could involve the selective transformation of one functional group, followed by a second, and so on. For example, a library could be generated by first reducing the nitro group to an amine. This diamine intermediate could then undergo cyclization reactions with various dicarbonyl compounds to produce a range of heterocyclic cores, such as benzimidazoles or quinoxalines. acs.org In a parallel pathway, the Boc group could be removed first, and the resulting secondary amine could be derivatized before the reduction of the nitro group.

This approach allows for the exploration of chemical space in multiple directions from a single starting point, leading to a library with high skeletal diversity, which is a key goal of DOS.

The following table illustrates a potential branching point in a DOS pathway starting from an intermediate derived from this compound.

| Starting Intermediate | Reaction Pathway | Reagents | Resulting Scaffold |

| 3-Ethoxy-N1-Boc-benzene-1,4-diamine (Nitro group reduced) | Pathway A: Condensation/Cyclization | 1,2-Diketone | Substituted Quinoxaline Library |

| 3-Ethoxy-N1-Boc-benzene-1,4-diamine (Nitro group reduced) | Pathway B: Condensation/Cyclization | Carboxylic Acid | Substituted Benzimidazole (B57391) Library |

| 3-Ethoxy-N1-Boc-benzene-1,4-diamine (Nitro group reduced) | Pathway C: Diazotization/Substitution | NaNO₂, H⁺; then Nu⁻ | Diverse Phenyl Derivatives |

Generation of Novel Chemical Entities

The synthesis of novel chemical entities is a primary objective in medicinal chemistry and materials science. This compound provides a robust platform for the construction of new molecular architectures, particularly complex heterocyclic systems that are often found in biologically active compounds. rsc.orgrsc.org

The strategic placement of the functional groups on the aniline ring facilitates the synthesis of various fused ring systems. For instance, after reduction of the nitro group to an amine, the resulting 1,2-diamine derivative (N-Boc-3-ethoxy-1,2-phenylenediamine) is a classic precursor for the synthesis of benzimidazoles upon reaction with aldehydes or carboxylic acids. These benzimidazole motifs are prevalent in a wide range of pharmaceuticals.

Furthermore, the molecule can be used in multicomponent reactions, which are powerful tools for generating molecular complexity in a single step. diva-portal.org For example, after appropriate modification, the aniline core could participate in reactions like the Friedländer annulation to produce quinolines or in palladium-catalyzed coupling reactions to build even more complex structures. acs.org The ability to selectively unmask and react the different functional groups allows chemists to build intricate molecules with a high degree of control, leading to the generation of truly novel chemical entities with potential applications in various fields. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of N-Boc-3-ethoxy-4-nitroaniline in solution. By analyzing the ¹H and ¹³C NMR spectra, each proton and carbon atom in the molecule can be assigned, confirming the connectivity and chemical environment. bbhegdecollege.comethernet.edu.et The presence of the N-Boc protecting group, the ethoxy substituent, and the substituted nitroaniline core are all confirmed through characteristic chemical shifts and coupling patterns. semanticscholar.orgrsc.org

Predicted ¹H and ¹³C NMR data, based on the analysis of similar structures, are crucial for confirming the identity of the compound. The aromatic protons are expected to appear as distinct signals due to their specific substitution pattern, while the ethoxy and tert-butoxy (B1229062) protons will have characteristic triplet/quartet and singlet resonances, respectively.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.2 | 110 - 150 |

| Aromatic C-NHBoc | 135 - 145 | |

| Aromatic C-OEt | 145 - 155 | |

| Aromatic C-NO₂ | 138 - 148 | |

| N-H | 8.5 - 9.5 (broad singlet) | |

| O-CH₂-CH₃ | ~4.1 (quartet) | ~65 |

| O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |

| C(CH₃)₃ (Boc) | ~1.5 (singlet) | ~81 (C) |

| C(CH₃)₃ (Boc) | ~28 (CH₃) |

To unambiguously assign all signals and confirm the molecular structure, multi-dimensional NMR experiments are employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to confirm the connectivity within the ethoxy group (correlation between the -CH₂- and -CH₃ protons) and to establish the relationship between adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (¹J coupling). columbia.edu It is essential for assigning each carbon atom in the molecule by linking it to its known proton signal. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~65 ppm, confirming the O-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the entire molecular puzzle by showing correlations between protons and carbons separated by two or three bonds (²J and ³J). researchgate.netcolumbia.edu This experiment provides key connectivity information across quaternary carbons and heteroatoms. For example, it would show a correlation from the ethoxy -CH₂- protons to the aromatic carbon at the C3 position and from the N-H proton to the Boc carbonyl carbon (~153 ppm) and carbons in the aromatic ring. columbia.edu

Table 2: Expected Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) (²J, ³J) | Structural Information Confirmed |

|---|---|---|

| N-H | Boc C=O, Aromatic C1, C2, C6 | Linkage of Boc group to the aniline (B41778) nitrogen and its position. |

| O-CH₂- | C3 (Aromatic), O-CH₂-CH₃ | Attachment of the ethoxy group to the aromatic ring. |

| Boc -C(CH₃)₃ | Boc C=O, Boc Quaternary C | Integrity of the tert-butoxycarbonyl group. |

Dynamic NMR (DNMR) studies could provide insight into conformational dynamics, such as restricted rotation around the N-C(aryl) or N-C(Boc) amide bond. At lower temperatures, the rotation around these bonds might become slow on the NMR timescale, leading to the observation of distinct signals for different conformers (rotamers). This can manifest as peak broadening or the splitting of a single peak into two or more separate resonances. Such studies would offer valuable information on the rotational energy barriers and the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental formula of this compound. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). mdpi.comox.ac.uk This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₈N₂O₅), the exact mass of its protonated ion ([M+H]⁺) can be calculated and compared with the experimental value, serving as definitive proof of the elemental composition. nih.gov

Table 3: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₉N₂O₅⁺ | 283.1288 |

| [M+Na]⁺ | C₁₃H₁₈N₂NaO₅⁺ | 305.1108 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation. rsc.orgnih.gov Analyzing the resulting fragment ions provides valuable structural information and helps to confirm the connectivity of the molecule. researchgate.net

For this compound, characteristic fragmentation pathways would be expected:

Loss of the Boc group: A primary fragmentation would be the loss of the entire tert-butoxycarbonyl group (100.05 Da) or components thereof. A neutral loss of isobutylene (B52900) (C₄H₈, 56.06 Da) from the Boc group is a very common pathway, resulting in a prominent fragment ion. Another possibility is the loss of CO₂ (44.00 Da) from this intermediate.

Cleavage of the ethoxy group: Fragmentation can occur via the loss of an ethyl radical (•C₂H₅, 29.04 Da) or an ethylene (B1197577) molecule (C₂H₄, 28.03 Da).

Nitro group fragmentation: The nitro group (NO₂) can also be lost as a radical (46.01 Da).

Table 4: Plausible MS/MS Fragment Ions for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|

| 227.0662 | C₄H₈ (56.06 Da) | Loss of isobutylene from the Boc group. |

| 183.0764 | C₄H₈ + CO₂ (100.05 Da) | Subsequent loss of carbon dioxide. |

| 255.0975 | C₂H₄ (28.03 Da) | Loss of ethylene from the ethoxy group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. vscht.cz These two methods are complementary; some vibrations that are strong in IR may be weak or silent in Raman, and vice versa. horiba.com

In the IR spectrum of this compound, one would expect to see strong absorptions corresponding to the stretching vibrations of the key functional groups. core.ac.ukoregonstate.edu The N-H stretch of the carbamate (B1207046), the C=O stretch of the Boc group, the asymmetric and symmetric stretches of the nitro group, and the C-O stretches of the ether and carbamate functionalities all appear at characteristic wavenumbers. libretexts.orgspectroscopyonline.com

Raman spectroscopy is particularly useful for identifying symmetric vibrations and bonds involving non-polar character. aps.org For this molecule, the symmetric stretch of the nitro group and the vibrations of the aromatic ring backbone would likely produce strong signals in the Raman spectrum. scirp.org

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H (Carbamate) | Stretching | 3350 - 3450 (sharp) | Weak |

| C=O (Carbamate) | Stretching | 1700 - 1730 (strong) | Moderate |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 (very strong) | Moderate |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 (strong) | Strong |

| C-O (Ether) | Asymmetric Stretching | 1200 - 1275 | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined. lodz.pl This analysis yields precise intramolecular data, such as the lengths of all covalent bonds and the angles between them. It also reveals the molecule's specific conformation in the crystalline state, including the torsion angles that define the orientation of the ethoxy and N-Boc substituents relative to the nitroaniline ring. acs.org

While a specific structure for this compound is not publicly available, typical crystallographic parameters for similar substituted nitroaniline derivatives are presented below for illustrative purposes.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 - 12.5 |

| b (Å) | ~7.0 - 10.0 |

| c (Å) | ~15.0 - 25.0 |

| β (°) | ~95 - 110 |

| Volume (ų) | ~1800 - 2200 |

| Z (molecules/unit cell) | 4 |

The crystal structure reveals not only the molecular conformation but also how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions. For this compound, the primary interactions expected to direct the packing are hydrogen bonds and van der Waals forces. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For a moderately polar organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC is a powerful technique used to separate components of a mixture for the purposes of identification, quantification, and purification. frontiersin.org For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In this setup, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase that flows through a column packed with a nonpolar stationary phase (e.g., silica (B1680970) gel chemically modified with C18 alkyl chains).

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Due to its moderate polarity, this compound will be retained on the nonpolar column longer than highly polar impurities but will elute before nonpolar impurities. Purity is assessed by monitoring the eluent with a detector, typically a UV-Vis detector set to a wavelength where the nitroaniline chromophore absorbs strongly (around 350-400 nm). A pure sample will ideally show a single, sharp peak at a characteristic retention time. The area under the peak is proportional to the concentration of the compound, allowing for precise quantitative analysis when calibrated against a standard of known concentration. uni-giessen.de

The table below outlines a typical set of parameters for an RP-HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~380 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical tool for the identification and quantification of volatile and semi-volatile byproducts that may arise during the synthesis, purification, or degradation of this compound. The high resolving power of capillary gas chromatography combined with the definitive structural elucidation capabilities of mass spectrometry makes GC-MS indispensable for ensuring the purity of the final product and for optimizing reaction conditions to minimize byproduct formation. sigmaaldrich.com

During the synthesis of this compound, which typically involves the protection of the amine group of 3-ethoxy-4-nitroaniline (B1600549) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), several volatile byproducts can be generated. google.com Similarly, subsequent reactions or unintended degradation, such as the deprotection of the N-Boc group, can yield characteristic volatile compounds. rsc.orgmdpi.com

Key Research Findings and Applications:

Identification of Deprotection Byproducts: The most common volatile byproducts are associated with the Boc protecting group itself. Acid-catalyzed or thermal deprotection of this compound can release isobutene and carbon dioxide. In the presence of nucleophilic solvents like methanol (B129727) or water, tert-butanol (B103910) or tert-butyl methyl ether can also be formed. rsc.org GC-MS analysis allows for the sensitive detection of these compounds in the reaction headspace or in extracts of the reaction mixture.

Solvent and Reagent Remnants: GC-MS is highly effective for detecting residual solvents used during synthesis and purification (e.g., Dichloromethane (B109758), Dimethylformamide, Ethyl Acetate) and unreacted reagents.

Side-Reaction Products: Potential side-reactions, such as O-alkylation or reactions involving the nitro group under certain conditions, could lead to minor volatile impurities. For instance, trace amounts of byproducts resulting from the ethoxy group's cleavage or rearrangement might be detectable.

The typical GC-MS analytical procedure involves injecting a vapor or a solution of the sample into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification by comparison to spectral libraries.

Below is a table of potential volatile byproducts and their characteristic mass spectral data that could be identified using GC-MS during the analysis of this compound samples.

Table 1: Potential Volatile Byproducts in this compound Synthesis and their GC-MS Signatures

| Compound | Chemical Formula | Molecular Weight | Key Mass Spectral Fragments (m/z) | Potential Origin |

|---|---|---|---|---|

| Isobutene | C₄H₈ | 56.11 | 56, 41, 39 | Boc group deprotection rsc.org |

| tert-Butanol | C₄H₁₀O | 74.12 | 59, 57, 43, 41 | Boc deprotection with H₂O rsc.org |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 119, 101, 57, 41 | Unreacted protecting agent |

| Triethylamine | C₆H₁₅N | 101.19 | 86, 72, 58, 42 | Base catalyst residue |

Chiral Chromatography for Enantiomeric Purity

While this compound is an achiral molecule and therefore does not exist as enantiomers, chiral chromatography remains a pivotal analytical technique in the broader context of its synthesis and application. This methodology is essential for determining the enantiomeric purity of either chiral starting materials or chiral derivatives synthesized from this compound. In pharmaceutical development, where stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles, regulatory agencies mandate strict control over enantiomeric purity. ethernet.edu.et

Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). ethernet.edu.etcat-online.com These CSPs are themselves enantiomerically pure and create a transient diastereomeric association with the enantiomers of the analyte. The difference in the stability of these diastereomeric complexes leads to different retention times, allowing for their separation and quantification. Common techniques include chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with SFC often being favored for its high efficiency and faster separation times. uea.ac.uknih.gov

Application in a Synthetic Context:

Consider a hypothetical scenario where the nitro group of this compound is reduced and the resulting amine is subsequently used in a reaction to synthesize a chiral product. For example, coupling the resulting aniline derivative with a chiral acid would produce diastereomers, while an asymmetric synthesis could yield a pair of enantiomers. Chiral chromatography would be indispensable for:

Assessing Stereoselectivity: Evaluating the success of an asymmetric synthesis by quantifying the enantiomeric excess (e.e.) of the desired product.

Quality Control: Ensuring that a chiral starting material used in a synthetic sequence leading to or from this compound meets the required enantiomeric purity specifications.

Preparative Separation: Isolating individual enantiomers from a racemic mixture on a larger scale for further testing or use. uea.ac.uk

The selection of the appropriate CSP and mobile phase is critical and often determined through screening. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds, including N-Boc protected amines. ethernet.edu.et

The following table illustrates a hypothetical chiral HPLC separation of a related chiral N-Boc protected amine, demonstrating the data obtained from such an analysis.

Table 2: Example of Chiral HPLC Analysis for a Hypothetical Chiral Derivative

| Parameter | Condition |

|---|---|

| Analyte | Racemic N-Boc-1-(4-aminophenyl)ethanamine |

| Chromatographic Mode | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., CHIRALPAK® AD-H) uea.ac.uk |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | 99% (for a non-racemic sample) |

Theoretical and Computational Chemistry Studies on N Boc 3 Ethoxy 4 Nitroaniline

Electronic Structure and Molecular Orbital Analysis

Detailed theoretical and computational chemistry studies on N-Boc-3-ethoxy-4-nitroaniline are limited in publicly accessible scientific literature. However, the principles of electronic structure and molecular orbital analysis can be described in the context of similar molecules. Such studies are fundamental to understanding the reactivity, stability, and electronic properties of a compound.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized ground state geometry. These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement.

Interactive Table: Representative DFT-Calculated Properties for a Nitroaniline Derivative

Note: This data is illustrative for a related nitroaniline compound, as specific data for this compound is not available.

| Parameter | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| C-N (Nitro) Bond Length | ~1.45 Å |

| N-O (Nitro) Bond Length | ~1.23 Å |

| C-N (Amine) Bond Length | ~1.38 Å |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nitro group and the electron-donating ethoxy and Boc-protected amino groups would significantly influence the energies and spatial distributions of the HOMO and LUMO. The HOMO would likely be localized on the aniline (B41778) ring and the ethoxy and amino groups, while the LUMO would be concentrated around the electron-deficient nitro group.

Interactive Table: FMO Parameters for a Substituted Nitroaniline

Note: This data is hypothetical and serves as an example, as specific data for this compound is not available.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Conformational Analysis and Energy Minima Studies

The flexibility of the ethoxy and N-Boc groups in this compound allows for multiple spatial orientations, or conformations. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule.

Potential Energy Surface Scans

To explore the conformational landscape, potential energy surface (PES) scans are conducted. This computational technique involves systematically rotating specific dihedral angles (torsion angles) within the molecule while calculating the energy at each step. For this compound, key dihedral angles to scan would include those around the C-O bond of the ethoxy group and the C-N bond of the carbamate (B1207046) group. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the angles corresponding to energy minima.

Identification of Stable Conformations

The points on the potential energy surface that correspond to energy minima represent stable conformers. A full geometry optimization is typically performed starting from these points to precisely locate the stable structures. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. These studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Reaction Mechanism Elucidation Involving this compound

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For reactions involving this compound, such as the reduction of the nitro group or the cleavage of the Boc protecting group, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. This theoretical insight helps in understanding the feasibility of a proposed mechanism and can guide the optimization of reaction conditions.

Transition State Characterization

Transition state theory is fundamental to understanding the rates of chemical reactions. Characterizing the transition state—the highest energy point along a reaction coordinate—involves determining its geometry, vibrational frequencies, and electronic properties. This information is crucial for elucidating reaction mechanisms. For this compound, this could involve modeling its behavior in reactions such as electrophilic aromatic substitution or reactions involving the functional groups. Without specific computational studies, any description of its transition states would be purely speculative.

Activation Energy Barriers

The activation energy is the minimum energy required for a chemical reaction to occur. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these energy barriers. beilstein-journals.org For this compound, this would quantify its reactivity in various chemical transformations. For instance, the presence of the electron-donating ethoxy group and the electron-withdrawing nitro group would influence the activation energy of electrophilic substitution on the aromatic ring. The N-Boc protecting group would also sterically and electronically affect the reactivity of the aniline nitrogen. researchgate.net However, no calculated activation energy barriers for reactions involving this specific molecule have been reported.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Derivatives

QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov These models are valuable in drug discovery and materials science for predicting the properties of new compounds.

Prediction of Reactivity or Physical Properties